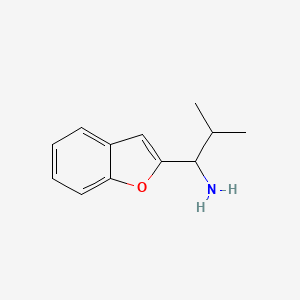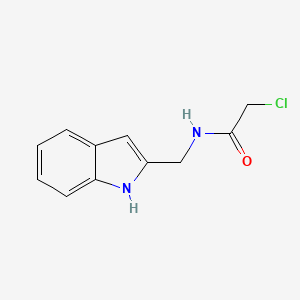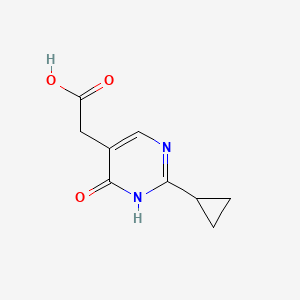![molecular formula C18H23N5O B2354595 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2198912-04-6](/img/structure/B2354595.png)
3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule that contains several functional groups and rings. It has a tetrahydroquinazoline ring, a piperidine ring, and a dihydropyrimidinone ring. The tetrahydroquinazoline and dihydropyrimidinone rings are heterocyclic rings, which means they contain atoms of at least two different elements. These types of compounds often exhibit interesting biological activities .
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Studies
Synthetic Routes and Characterization : Research has been conducted on the synthesis and characterization of compounds with bridgehead nitrogen atoms, such as derivatives of hexahydropyrido [2,1‐c][1,4]oxazin‐4(3H)‐ones, which involve reactions of sodio derivatives with ethyl chloroacetate. NMR spectroscopy was used to assign configurations and conformations, indicating the structural diversity accessible within this chemical space (Cahill & Crabb, 1972).
Pharmacological Applications : Compounds containing the tetrahydroquinazoline and dihydropyrimidinone motifs have been explored for their antihypertensive properties. Notably, piperidine derivatives incorporating these ring systems showed significant hypotension effects in hypertensive rat models, highlighting their potential as antihypertensive agents (Takai et al., 1986).
Material Science and Luminescent Properties : Studies on naphthalimides with piperazine substituents reveal interesting luminescent properties and photo-induced electron transfer, suggesting applications in material science and as fluorescent probes (Gan et al., 2003).
Propiedades
IUPAC Name |
3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-17-5-8-19-13-23(17)11-14-6-9-22(10-7-14)18-15-3-1-2-4-16(15)20-12-21-18/h5,8,12-14H,1-4,6-7,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJAMDDPROBTPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-methyl-2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-1-yl)acetamide](/img/structure/B2354524.png)



![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B2354530.png)
![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2354531.png)

